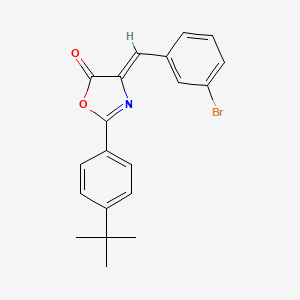![molecular formula C20H21NO3 B5036827 4-(4-propoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5036827.png)
4-(4-propoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-propoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione, commonly known as AZD-1152, is a small molecule inhibitor of the enzyme Aurora kinase B. Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division and are overexpressed in many types of cancer. AZD-1152 has shown promising results in preclinical studies as a potential anti-cancer agent.
Mécanisme D'action
AZD-1152 works by inhibiting the activity of Aurora kinase B, which is involved in the regulation of cell division. Specifically, Aurora kinase B plays a critical role in the alignment and separation of chromosomes during mitosis. Inhibition of Aurora kinase B leads to defects in chromosome segregation and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, AZD-1152 has also been shown to have other biochemical and physiological effects. For example, it has been shown to induce autophagy, a process by which cells break down and recycle their own components. In addition, AZD-1152 has been shown to inhibit the growth of certain types of parasites, such as Plasmodium falciparum, the causative agent of malaria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of AZD-1152 is its high degree of specificity for Aurora kinase B. This makes it a useful tool for studying the role of Aurora kinase B in cell division and cancer. However, one limitation of AZD-1152 is its relatively short half-life, which may limit its efficacy in certain experimental settings.
Orientations Futures
There are several future directions for research on AZD-1152. One area of interest is the development of more potent and selective inhibitors of Aurora kinase B. Another area of interest is the identification of biomarkers that can predict response to AZD-1152 in cancer patients. Finally, there is interest in exploring the potential of AZD-1152 in combination with other anti-cancer agents to enhance its efficacy.
Méthodes De Synthèse
AZD-1152 can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves several key steps, including a Diels-Alder reaction, a Grignard reaction, and a cyclization reaction. The final product is obtained as a white solid with a high degree of purity.
Applications De Recherche Scientifique
AZD-1152 has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, AZD-1152 has been shown to enhance the efficacy of other anti-cancer agents, such as taxanes and platinum-based drugs.
Propriétés
IUPAC Name |
4-(4-propoxyphenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-2-9-24-12-5-3-11(4-6-12)21-19(22)17-13-7-8-14(16-10-15(13)16)18(17)20(21)23/h3-8,13-18H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRINMYWKWPHCRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-nitro-5-{[(2-oxotetrahydro-3-thienyl)amino]carbonyl}benzoate](/img/structure/B5036750.png)
![2-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5036764.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5036765.png)
![(4-methoxy-3-nitrobenzylidene){4'-[(4-methoxy-3-nitrobenzylidene)amino]-3,3'-dimethyl-4-biphenylyl}amine](/img/structure/B5036770.png)
![7-benzoyl-11-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5036789.png)
![N-cycloheptyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5036810.png)
![3-{[(3-fluorophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5036818.png)
![N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5036830.png)
![2-adamantyl[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5036841.png)
![1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}naphthalene](/img/structure/B5036847.png)
![N~2~-cyclohexyl-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5036855.png)
![(3,5-dimethoxyphenyl)[(5-methyl-2-furyl)methyl]amine](/img/structure/B5036861.png)

![2-[isopropyl(methyl)amino]ethyl 3-fluorobenzoate hydrochloride](/img/structure/B5036867.png)